molecular formula C19H17N3O5 B2754949 4-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 332867-69-3

4-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2754949
CAS No.: 332867-69-3
M. Wt: 367.361
InChI Key: WFOSEASVKFXYAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrazole ring, phenyl rings, and nitro group would all contribute to the compound’s overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amino group, the carboxylic acid could react with bases or alcohol, and the pyrazole ring could undergo various substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make it acidic, and the nitro group could make it somewhat polar .

Scientific Research Applications

Materials Science and Electro-Optic Applications

Research by Marder et al. (1994) delves into the design strategies for conjugated organic compounds, showcasing large first molecular hyperpolarizabilities. This study exemplifies the potential use of organic chromophores, including pyrazole derivatives, in poled-polymer electro-optic modulators, suggesting their applicability in high-speed electrooptic switching elements for telecommunications (Marder et al., 1994).

Corrosion Inhibition

Lagrenée et al. (2001) investigated the inhibitory effects of substituted oxadiazoles, closely related to pyrazole derivatives, on the corrosion of mild steel in an acidic medium. Their findings indicate that the structural framework of pyrazole derivatives could be instrumental in developing corrosion inhibitors for protecting metals in aggressive environments (Lagrenée et al., 2001).

Antimicrobial Activity

Research into pyrazole derivatives has shown promising biological activities. Pimenova and Voronina (2001) highlighted the high antimicrobial activity of pyrazole-carboxylic acid derivatives against strains such as E. coli and St. aureus, pointing towards the potential of these compounds in creating new antimicrobial agents (Pimenova & Voronina, 2001).

Synthesis of Novel Bioactive Compounds

The synthesis and characterization of novel compounds with potential biological activities are a significant area of application. For instance, the work by Naveen et al. (2021) on the synthesis of a novel pyrazole derivative demonstrates the utility of these compounds in research aiming to explore antioxidant properties and computational chemistry insights (Naveen et al., 2021).

Photochemistry and Photodegradation

Fasani et al. (2006) explored the photochemistry of nitrophenyldihydropyridines, revealing insights into intramolecular electron transfer processes. This study underscores the importance of pyrazole derivatives in understanding the photodegradation pathways of photolabile drugs, which can inform the design of photostable pharmaceutical compounds (Fasani et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism would depend on the target it’s designed to interact with .

Safety and Hazards

Without specific data, it’s hard to say for sure, but we can make some educated guesses based on the functional groups present. The nitro group can be explosive under certain conditions, and the compound could potentially be harmful or irritating if ingested or in contact with skin .

Future Directions

The potential applications and future directions for this compound would depend largely on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential uses .

Properties

IUPAC Name

4-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c23-18(9-10-19(24)25)21-17(14-7-4-8-15(11-14)22(26)27)12-16(20-21)13-5-2-1-3-6-13/h1-8,11,17H,9-10,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOSEASVKFXYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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